molecular formula C7H8N2O3 B2768036 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 75239-15-5

4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2768036
CAS No.: 75239-15-5
M. Wt: 168.152
InChI Key: KAIYSIIRVUQKPJ-UHFFFAOYSA-N
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Description

4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Biochemical Analysis

Biochemical Properties

They are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Pyrazole derivatives have been reported to exhibit cytotoxicity against various human cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Pyrazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Pyrazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Pyrazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Pyrazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .

Subcellular Localization

Pyrazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 1-methyl-3-oxobutane-1,2-dione with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Properties

IUPAC Name

4-acetyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)5-3-9(2)8-6(5)7(11)12/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIYSIIRVUQKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75239-15-5
Record name 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
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